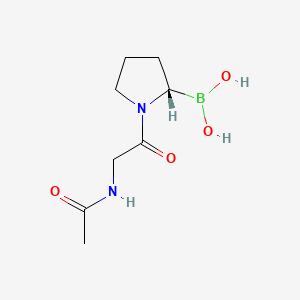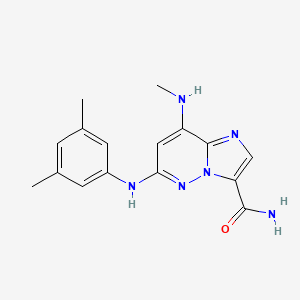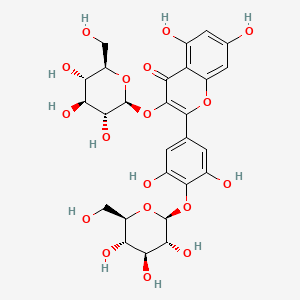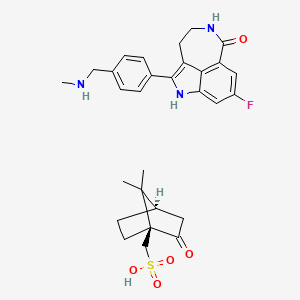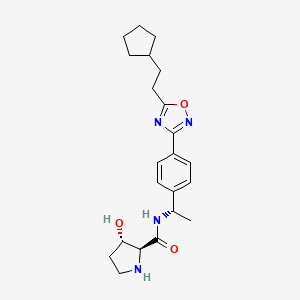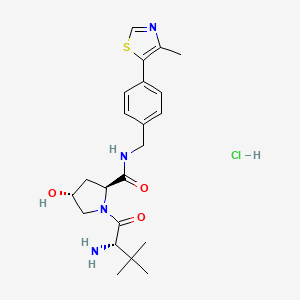
2-Tert-butyl-3-ethylbut-2-enedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Tert-butyl-3-ethylbut-2-enedioate” is an ester derived from a tert-butyl group and an ethyl group . The tert-butyl group is a common structural motif in organic chemistry. This group consists of a central carbon atom bonded to three methyl groups and one other group, giving it the formula -C(CH3)3 .
科学的研究の応用
Microbial Degradation of Oxygenates
Microbial degradation of fuel oxygenates, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), is crucial for mitigating environmental pollution. These compounds, added to gasoline to enhance octane index and improve combustion efficiency, have been detected in groundwater and surface waters, primarily in the USA, posing health and environmental concerns. Recent advances in microbiology have led to the development of microbial consortia capable of mineralizing MTBE, demonstrating the potential for biological treatment of water contaminated with fuel oxygenates. These findings highlight the importance of microbial processes in addressing environmental pollution from fuel additives (Fayolle, Vandecasteele, & Monot, 2001).
Novel Cobalamin-Dependent Mutase Pathway
The discovery of a cobalamin-dependent mutase pathway for the degradation of 2-hydroxyisobutyrate (2-HIBA), a breakdown product of MTBE and ETBE, underscores the complexity and specificity of microbial metabolic pathways. This pathway, involving a cobalamin-containing carbon skeleton-rearranging enzyme, illustrates the sophisticated mechanisms evolved by microorganisms to utilize environmental pollutants as carbon and energy sources, offering insights into novel bioremediation strategies (Rohwerder, Breuer, Benndorf, Lechner, & Müller, 2006).
Synthesis and Characterization of Ethyl tert-Butyl Ether
The synthesis and characterization of ethyl tert-butyl ether (ETBE), a gasoline oxygenate, present an educational opportunity to understand organic synthesis processes and the significance of such compounds in industrial applications. The preparation of ETBE by acid-catalyzed reaction of tert-butyl alcohol with ethyl alcohol, followed by analysis using gas chromatography and IR spectroscopy, not only demonstrates practical organic chemistry techniques but also emphasizes the relevance of ETBE and similar compounds in enhancing fuel properties and reducing environmental impact (Donahue, D'Amico, & Exline, 2002).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Tert-butyl-3-ethylbut-2-enedioate involves the reaction of tert-butyl acetoacetate with ethylmagnesium bromide, followed by dehydration of the resulting intermediate.", "Starting Materials": ["Tert-butyl acetoacetate", "Ethylmagnesium bromide", "Diethyl ether", "Sodium sulfate"], "Reaction": [ "Step 1: Dissolve 10.0 g of tert-butyl acetoacetate in 50 mL of diethyl ether in a round-bottom flask.", "Step 2: Slowly add 10 mL of ethylmagnesium bromide to the flask with stirring.", "Step 3: Allow the reaction mixture to stir for 1 hour at room temperature.", "Step 4: Quench the reaction by slowly adding 20 mL of water to the flask with stirring.", "Step 5: Extract the organic layer with diethyl ether (3 x 30 mL).", "Step 6: Dry the organic layer over sodium sulfate and filter.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the intermediate product, 2-tert-butyl-3-ethyl-4-hydroxybutanoate.", "Step 8: Dehydrate the intermediate product by heating it with 5 g of p-toluenesulfonic acid in 50 mL of toluene at reflux for 2 hours.", "Step 9: Cool the reaction mixture and extract the product with diethyl ether (3 x 30 mL).", "Step 10: Dry the organic layer over sodium sulfate and filter.", "Step 11: Concentrate the organic layer under reduced pressure to obtain the final product, 2-Tert-butyl-3-ethylbut-2-enedioate." ] } | |
CAS番号 |
100922-16-5 |
分子式 |
C10H14O4-2 |
分子量 |
198.22 g/mol |
IUPAC名 |
(E)-2-tert-butyl-3-ethylbut-2-enedioate |
InChI |
InChI=1S/C10H16O4/c1-5-6(8(11)12)7(9(13)14)10(2,3)4/h5H2,1-4H3,(H,11,12)(H,13,14)/p-2/b7-6- |
InChIキー |
WSKGNKIVFIWLJP-SREVYHEPSA-L |
異性体SMILES |
CC/C(=C(\C(=O)[O-])/C(C)(C)C)/C(=O)[O-] |
SMILES |
CCC(=C(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
正規SMILES |
CCC(=C(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)
![2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B560606.png)
![Imidazo[1,2-a]pyridine-2-carboxamide, 6-chloro-N-[6-(phenylmethoxy)-1H-benzimidazol-2-yl]-](/img/structure/B560608.png)
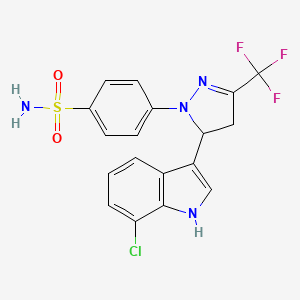
![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)
